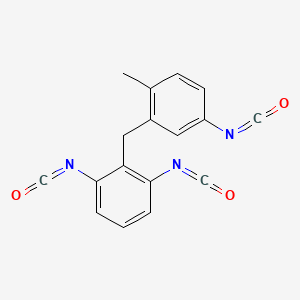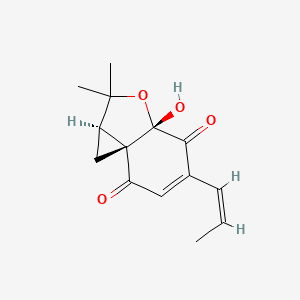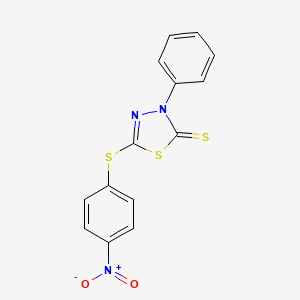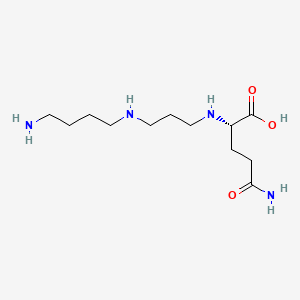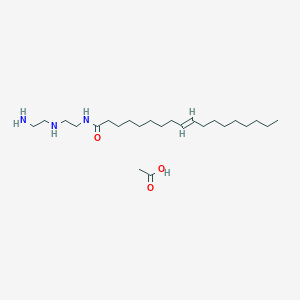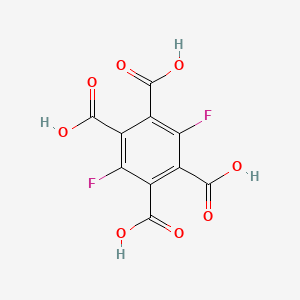
1,2,4,5-Benzenetetracarboxylic acid, 3,6-difluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4,5-Benzenetetracarboxylic acid, 3,6-difluoro- is a chemical compound with the molecular formula C10H4F2O8. It is a derivative of 1,2,4,5-benzenetetracarboxylic acid, where two hydrogen atoms are replaced by fluorine atoms at the 3 and 6 positions. This compound is known for its unique chemical properties and is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-benzenetetracarboxylic acid, 3,6-difluoro- typically involves the fluorination of 1,2,4,5-benzenetetracarboxylic acid. One common method is the direct fluorination using fluorine gas in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective fluorination at the 3 and 6 positions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as the use of fluorinating agents like sulfur tetrafluoride (SF4) or xenon difluoride (XeF2). These methods allow for higher yields and better control over the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4,5-Benzenetetracarboxylic acid, 3,6-difluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Applications De Recherche Scientifique
1,2,4,5-Benzenetetracarboxylic acid, 3,6-difluoro- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Biology: The compound can be used to study enzyme interactions and protein binding due to its unique structure.
Medicine: Research is ongoing to explore its potential as a drug delivery agent or in the development of new pharmaceuticals.
Industry: It is used in the production of advanced materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1,2,4,5-benzenetetracarboxylic acid, 3,6-difluoro- involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes and proteins. This makes it a valuable tool in studying molecular pathways and biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4,5-Benzenetetracarboxylic acid: The parent compound without fluorine atoms.
1,2,4,5-Benzenetricarboxylic acid: A similar compound with one less carboxylic acid group.
3,6-Difluorophthalic acid: A related compound with fluorine atoms at the 3 and 6 positions but fewer carboxylic acid groups.
Uniqueness
1,2,4,5-Benzenetetracarboxylic acid, 3,6-difluoro- is unique due to the presence of both fluorine atoms and multiple carboxylic acid groups. This combination provides distinct chemical properties, making it highly versatile for various applications in research and industry.
Propriétés
Numéro CAS |
10311-26-9 |
|---|---|
Formule moléculaire |
C10H4F2O8 |
Poids moléculaire |
290.13 g/mol |
Nom IUPAC |
3,6-difluorobenzene-1,2,4,5-tetracarboxylic acid |
InChI |
InChI=1S/C10H4F2O8/c11-5-1(7(13)14)2(8(15)16)6(12)4(10(19)20)3(5)9(17)18/h(H,13,14)(H,15,16)(H,17,18)(H,19,20) |
Clé InChI |
QIEYXOPLDWVXDS-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=C(C(=C1F)C(=O)O)C(=O)O)F)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(4-Hydroxyphenyl)propan-2-yl]phenol;2-piperazin-1-ylethanamine](/img/structure/B12677195.png)

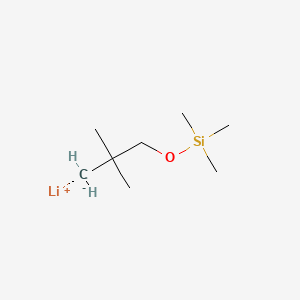
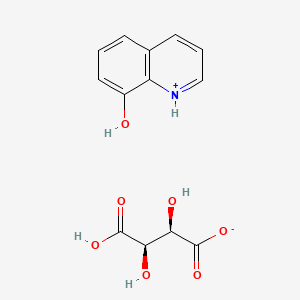

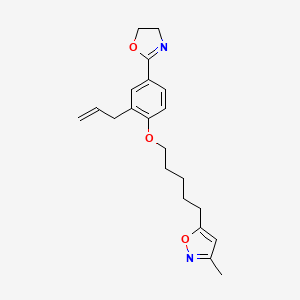
![Methyl 2-[(2,6,10-trimethyl-9-undecenylidene)amino]benzoate](/img/structure/B12677224.png)
